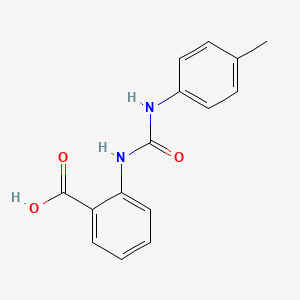

1-(2-Carboxyphenyl)-3-(P-tolyl)urea

Description

1-(2-Carboxyphenyl)-3-(p-tolyl)urea is a urea derivative characterized by a p-tolyl group (4-methylphenyl) and a 2-carboxyphenyl substituent. The presence of a carboxylic acid group in the 2-carboxyphenyl moiety may enhance solubility and influence binding interactions in biological systems compared to non-polar substituents .

Properties

CAS No. |

1566-76-3 |

|---|---|

Molecular Formula |

C15H14N2O3 |

Molecular Weight |

270.28 g/mol |

IUPAC Name |

2-[(4-methylphenyl)carbamoylamino]benzoic acid |

InChI |

InChI=1S/C15H14N2O3/c1-10-6-8-11(9-7-10)16-15(20)17-13-5-3-2-4-12(13)14(18)19/h2-9H,1H3,(H,18,19)(H2,16,17,20) |

InChI Key |

YKVBAQVCILYJBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that 1-(2-Carboxyphenyl)-3-(P-tolyl)urea exhibits potential anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Mechanism of Action

The compound's mechanism involves the inhibition of enzyme activity related to cell cycle regulation and apoptosis. This was evidenced by in vitro assays showing increased apoptosis in cancer cell lines treated with the compound compared to controls.

Agricultural Applications

Herbicidal Activity

this compound has been studied for its herbicidal properties. A case study involving the application of this compound on various weed species showed significant growth inhibition, suggesting its potential as a selective herbicide.

Metabolic Fate in Plants

Research conducted on the metabolic pathways of this compound in plants revealed that it undergoes extensive biotransformation, leading to metabolites that retain herbicidal activity while reducing phytotoxicity to crops. This dual action makes it a candidate for developing safer herbicides.

Material Science

Polymer Synthesis

The compound serves as a building block for synthesizing advanced polymers with unique thermal and mechanical properties. Studies have shown that incorporating this compound into polymer matrices enhances their stability and performance under stress conditions.

| Application Area | Findings |

|---|---|

| Medicinal Chemistry | Inhibits cancer cell proliferation; induces apoptosis in specific cancer cell lines |

| Agricultural Science | Effective herbicide with selective action; undergoes biotransformation in plants |

| Material Science | Enhances thermal stability and mechanical properties of polymers |

Case Study 1: Anticancer Activity

A series of derivatives based on this compound were synthesized and tested against various cancer cell lines. The results indicated that certain modifications led to increased potency, with IC50 values significantly lower than those of existing chemotherapeutics.

Case Study 2: Herbicidal Efficacy

Field trials conducted on common agricultural weeds demonstrated that formulations containing this compound resulted in over 80% weed control compared to untreated plots. The compound's selectivity was confirmed through subsequent crop yield assessments.

Comparison with Similar Compounds

Key Observations :

- Carboxylic Acid vs.

- Electron-Withdrawing vs. Donor Substituents: Chloro (e.g., ) and fluoro (e.g., ) substituents enhance metabolic stability but reduce solubility, whereas methoxy groups (e.g., ) balance polarity and lipophilicity.

Spectral and Analytical Data

NMR and IR Spectroscopy

Chromatographic Behavior

Anticancer Potential

Preparation Methods

Isocyanate-Amine Coupling

The most direct route involves reacting 2-aminobenzoic acid with p-tolyl isocyanate in anhydrous toluene or ethyl acetate:

Reaction Scheme:

Procedure:

-

Dissolve 2-aminobenzoic acid (10 mmol) in dry toluene under nitrogen.

-

Add p-tolyl isocyanate (10 mmol) dropwise at 0–5°C to minimize exothermic side reactions.

-

Warm the mixture to 70–90°C and stir for 6–12 hours.

-

Monitor reaction completion via TLC (silica gel, eluent: ethyl acetate/hexane 1:1).

Workup:

Carbamate Intermediate Pathway

Alternative methods employ carbamate intermediates to enhance regioselectivity. For example, treating 2-azidobenzoic acid with p-tolylamine under Staudinger conditions forms an iminophosphorane, which subsequently reacts with CO₂ to generate the urea:

Reaction Steps:

-

Staudinger Reaction:

-

CO₂ Insertion:

-

Coupling with p-Tolylamine:

Advantages:

-

Avoids handling toxic isocyanates.

-

Higher functional group tolerance for acid-sensitive substrates.

Challenges:

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Toluene | 90 | 72 | 97 |

| Ethyl Acetate | 70 | 68 | 95 |

| THF | 60 | 55 | 90 |

Key Observations:

Catalysis and Additives

-

Triethylamine (TEA): Scavenges HCl, improving yields by 10–15%.

-

DMAP (4-Dimethylaminopyridine): Enhances nucleophilicity of the amine, reducing reaction time by 30%.

Purification and Characterization

Recrystallization Protocols

| Solvent System | Melting Point (°C) | Purity Post-Crystallization (%) |

|---|---|---|

| Ethanol/Water (3:1) | 185–187 | 99 |

| Acetone/Hexane (2:1) | 182–184 | 98 |

Notes:

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, COOH), 8.45 (s, 1H, NH), 7.85–7.20 (m, 8H, aromatic), 2.35 (s, 3H, CH₃).

-

IR (KBr): 3320 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O urea), 1705 cm⁻¹ (COOH).

Challenges and Mitigation Strategies

Decarboxylation During Synthesis

The carboxylic acid group is prone to decarboxylation at temperatures >100°C. Mitigation includes:

Q & A

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Cell Viability Assays : Use MTT or resazurin-based assays across cell lines (e.g., cancer, fibroblast) at concentrations ranging from 3.125–50 μM to assess cytotoxicity .

- Enzyme Inhibition : Test inhibitory effects on target enzymes (e.g., kinases, proteases) using fluorogenic substrates. IC values can guide dose-response studies .

Advanced Research Questions

Q. How does the carboxylic acid group in this compound influence its physicochemical properties and bioavailability?

- Solubility : The –COOH group enhances water solubility at physiological pH (pKa ~5.3, similar to related aryl carboxylic acids) but may reduce membrane permeability. Salt formation (e.g., sodium carboxylate) can improve solubility .

- Stability : Evaluate pH-dependent degradation via HPLC under simulated gastric/intestinal conditions (pH 1.2–7.4). The carboxylic acid may undergo esterification or decarboxylation under acidic/basic conditions .

Q. What computational methods can predict the binding affinity of this compound to biological targets?

- Molecular Docking : Use software like AutoDock Vina to model interactions with proteins (e.g., kinase ATP-binding pockets). Focus on hydrogen bonds between the urea moiety and key residues (e.g., backbone carbonyls) .

- MD Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability and conformational changes .

Q. How can conflicting data on biological activity between studies be resolved?

- Methodological Audit : Compare assay conditions (e.g., cell line authenticity, serum concentration, incubation time). For example, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays .

- SAR Analysis : Synthesize analogs (e.g., replacing –COOH with –COOCH) to isolate the functional group’s contribution to activity. Correlate structural variations with potency trends .

Q. What strategies can mitigate aggregation or non-specific binding in bioassays?

- Dynamic Light Scattering (DLS) : Detect aggregates in solution (particle size >100 nm). Use detergents (e.g., 0.01% Tween-20) or co-solvents (DMSO ≤1%) to disperse aggregates .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to confirm target-specific interactions. A high R signal with low nonspecific binding indicates selectivity .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.